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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-5-iodopyridine
CAS No.: 1214323-00-8
Cat. No.: B2370639
. J

In the landscape of modern drug discovery and materials science, polysubstituted aromatic
heterocycles are foundational pillars. Among these, pyridine scaffolds endowed with multiple,
distinct halogen atoms offer unparalleled synthetic versatility. Each halogen serves as a unique
chemical handle, enabling regioselective functionalization through a diverse array of cross-
coupling reactions. 2-Bromo-3-fluoro-5-iodopyridine is a prime exemplar of such a scaffold.
Its strategic arrangement of bromine, fluorine, and iodine atoms on the pyridine core allows for
a programmed, stepwise introduction of complexity, making it a highly valuable intermediate for
constructing novel pharmaceutical agents and functional materials.

The fluorine atom, owing to its high electronegativity and small size, is often incorporated to
enhance metabolic stability, modulate basicity (pKa), and improve binding affinity and cell
permeability of bioactive molecules.[1] Concurrently, the carbon-iodine and carbon-bromine
bonds present orthogonally reactive sites for metal-catalyzed reactions, such as Suzuki,
Sonogashira, and Buchwald-Hartwig couplings. The significant difference in reactivity between
the C-1 and C-Br bonds—with the former being more reactive—provides a clear pathway for
selective, sequential transformations. This guide provides a comprehensive overview of the
essential data, a robust synthetic protocol, and the strategic applications of 2-Bromo-3-fluoro-
5-iodopyridine for researchers and drug development professionals.

Core Compound Data and Physicochemical
Properties
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Precise identification and characterization are paramount for the effective use of any chemical
intermediate. The following table summarizes the key identifiers and calculated
physicochemical properties for 2-Bromo-3-fluoro-5-iodopyridine.

Identifier/Property Data Source/Method
2-Bromo-3-fluoro-5-

IUPAC Name ) o IUPAC Nomenclature
iodopyridine

Molecular Formula CsH2BrFIN Elemental Composition

Molecular Weight 301.89 g/mol Calculated

Canonical SMILES C1=C(I)C=NC(=C1F)Br Structure-based

INChl=1S/C5H2BrFIN/c6-4-
InChl Structure-based
3(7)1-2-5(8)9-4/h1-2H

GZXMLQJUMGNXSF-
InChl Key Structure-based
UHFFFAOYSA-N

Expected to be a solid at room  Analogy to similar
Appearance
temperature compounds[2]

Rational Synthesis of 2-Bromo-3-fluoro-5-
lodopyridine

The synthesis of polysubstituted pyridines requires careful strategic planning to achieve the
desired regiochemistry. A logical and field-proven approach for preparing 2-Bromo-3-fluoro-5-
iodopyridine involves the directed ortho-metalation of a suitable precursor, followed by
electrophilic quenching with an iodine source. This methodology provides excellent control over
the placement of the iodine atom.

Causality of the Synthetic Strategy

The chosen synthetic pathway begins with 2-bromo-3-fluoropyridine. The fluorine atom at the
3-position is a weak ortho-directing group, but the bromine at the 2-position significantly

acidifies the proton at the C4 position. However, the most acidic proton on the ring, amenable
to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), is at
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the C5 position due to the cumulative electron-withdrawing effects of the ring nitrogen and the
halogens. Deprotonation at this site generates a transient pyridyl lithium species, which can
then be trapped by an electrophile.

This process is critically dependent on cryogenic conditions (-78 °C) to ensure the stability of
the highly reactive organolithium intermediate and to prevent unwanted side reactions, such as
rearrangement or decomposition.[3] Quenching this intermediate with molecular iodine (12)
efficiently and regioselectively installs the iodo group at the 5-position to yield the target
compound.

Experimental Protocol: Directed lodination

Disclaimer:This protocol is a representative method based on established chemical principles
and should be performed by qualified personnel with appropriate safety precautions in a
controlled laboratory setting.

Materials and Reagents:

e 2-Bromo-3-fluoropyridine (1.0 eq)

e Anhydrous Tetrahydrofuran (THF)

» Diisopropylamine (1.1 eq)

e n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)
e lodine (I2) (1.2 eq)

o Saturated aqueous sodium thiosulfate (Na2S20s3)
e Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate (MgSOa)

e Argon or Nitrogen gas for inert atmosphere

Procedure:
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Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert
atmosphere of argon, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
Add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.1 eq) dropwise while
maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this
temperature to pre-form the LDA reagent.

Deprotonation: In a separate flame-dried flask under argon, dissolve 2-bromo-3-
fluoropyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the pre-
formed LDA solution from Step 1 into the solution of the starting material via cannula. The
reaction mixture may develop a deep color, indicating the formation of the lithiated species.
Stir for 1 hour at -78 °C.

lodination (Quenching): Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this
iodine solution dropwise to the reaction mixture at -78 °C. The color of the iodine solution will
dissipate upon addition.

Workup: After stirring for an additional 30 minutes, quench the reaction by the slow addition
of saturated aqueous sodium thiosulfate to consume excess iodine. Allow the mixture to
warm to room temperature.

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl
acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate,
water, and finally, brine.

Purification: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel to yield pure 2-Bromo-3-fluoro-5-iodopyridine.

Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2370639#2-bromo-3-fluoro-5-iodopyridine-smiles-
and-inchi-key-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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